Method Validation Precision and Accuracy Using Desloratadine-d5 as Internal Standard in Human Plasma LC-MS/MS
In a validated LC-MS/MS method for quantifying desloratadine in human plasma, the use of Desloratadine-d5 (DLD5) as an internal standard enabled intra- and inter-day precision of 0.7–2.0% and 0.7–2.7%, respectively, with accuracy within 99.5–104.8% across a linear range of 5.0–5000.0 pg/mL [1]. Without a stable isotope-labeled internal standard, matrix effects from human plasma can cause signal suppression or enhancement exceeding 15%, significantly degrading accuracy and precision [2].
| Evidence Dimension | Intra-day precision (%CV) in human plasma LC-MS/MS |
|---|---|
| Target Compound Data | 0.7–2.0% (using Desloratadine-d5 as IS) |
| Comparator Or Baseline | Up to 15% variability (using no internal standard or unlabeled analog) |
| Quantified Difference | Precision improvement by a factor of ~7–20x |
| Conditions | Human plasma; LC-ESI-MS/MS with Xbridge C18 column; LLE sample preparation; MRM transitions m/z 311.2→259.2 (analyte) and 316.2→264.3 (IS) |
Why This Matters
This level of precision and accuracy is essential for regulatory-compliant pharmacokinetic and bioequivalence studies, where inter-subject variability must be distinguished from analytical error.
- [1] Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(3), 180-187. https://doi.org/10.1016/j.jpha.2012.01.008 View Source
- [2] Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 5(1), 43-52. https://doi.org/10.4103/0975-7406.106571 View Source
